1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one
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Overview
Description
The compound “1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one” is a complex organic molecule that contains a piperidine ring and a pyrrole ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyrrole ring, which is a five-membered aromatic heterocycle, consisting of four carbon atoms and one nitrogen atom.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- Synthesis Techniques : A study describes a method for synthesizing related compounds, highlighting the importance of these chemicals in medicinal chemistry. This involves a novel method for the synthesis based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of aminopyridine with dimethoxytetrahydrofuran (Smaliy et al., 2011).
- Chemical Reactions and Properties : Another study discusses the use of 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of chloropropionic acid, reacting as cyclopropanone equivalents with various nucleophiles (Wasserman et al., 1989). This showcases the versatility and reactivity of such compounds in synthetic chemistry.
Applications in Drug Synthesis and Anticancer Research
- Drug Synthesis : Research indicates that similar compounds can be used in the synthesis of functionalized pyrano[3,2-c]pyridines and their reactions, which have potential applications in pharmaceuticals (Mekheimer et al., 1997).
- Anticancer Properties : A study explores the microwave-assisted synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones and their antibacterial activity. These findings are significant in the context of developing new anticancer agents (Merugu et al., 2010).
Mechanism of Action
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
1-[5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(17)11-5-12(14-6-11)13(18)15-4-2-3-10(7-15)8-16/h5-6,10,14,16H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLQEQVQSHLUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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